Naphtho(1,8-cd)-1,2-telluraselenole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(1,8-cd)-1,2-telluraselenole is a unique organotellurium compound that belongs to the family of peri-substituted naphthalenes. These compounds are characterized by the presence of tellurium and selenium atoms in the peri-positions (1 and 8) of the naphthalene ring. The rigid naphthalene backbone imposes significant steric strain, which can be released through various chemical interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,8-cd)-1,2-telluraselenole typically involves the reaction of 1,8-diaminonaphthalene with tellurium and selenium sources. One common method includes the diazotization of 1,8-diaminonaphthalene to form a dihalo derivative, which is then treated with tellurium and selenium in the presence of an aprotic solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis is facilitated by the robustness of the reaction conditions and the availability of industrial-grade reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho(1,8-cd)-1,2-telluraselenole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium and selenium oxides.
Reduction: Reduction reactions can convert the compound back to its elemental tellurium and selenium forms.
Substitution: The tellurium and selenium atoms can be substituted with other chalcogens or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine and bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and selenium dioxide.
Reduction: Elemental tellurium and selenium.
Substitution: Halogenated derivatives of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Naphtho(1,8-cd)-1,2-telluraselenole has a wide range of applications in scientific research:
Biology: Investigated for its potential antioxidant and anticancer properties due to the unique redox behavior of tellurium and selenium.
Industry: Utilized in the development of advanced materials, including semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of Naphtho(1,8-cd)-1,2-telluraselenole involves its interaction with molecular targets through redox reactions. The compound can donate or accept electrons, thereby influencing various biochemical pathways. The tellurium and selenium atoms play a crucial role in modulating the redox state of the compound, which in turn affects its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphtho(1,8-cd)-1,2-dithiole
- Naphtho(1,8-cd)-1,2-diselenole
- Naphtho(1,8-cd)-1,2-ditellurole
Uniqueness
Naphtho(1,8-cd)-1,2-telluraselenole is unique due to the presence of both tellurium and selenium atoms in its structure. This dual chalcogen composition imparts distinct redox properties and steric effects, making it a valuable compound for various applications. Compared to its analogs, it offers a broader range of chemical reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
64869-37-0 |
---|---|
Molekularformel |
C10H6SeTe |
Molekulargewicht |
332.7 g/mol |
IUPAC-Name |
2-selena-3-telluratricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6SeTe/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
InChI-Schlüssel |
XVVKTKBJYPLSQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)[Se][Te]C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.